5-Methylhexanoyl chloride

Description

BenchChem offers high-quality 5-Methylhexanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylhexanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

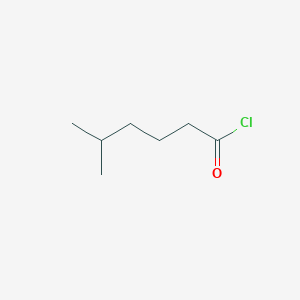

Structure

3D Structure

Properties

IUPAC Name |

5-methylhexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-6(2)4-3-5-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDHFOCXVJJMBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546147 | |

| Record name | 5-Methylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-78-5 | |

| Record name | 5-Methylhexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methylhexanoyl chloride molecular weight and formula

Molecular Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

5-Methylhexanoyl chloride (CAS 5699-78-5) serves as a critical electrophilic building block in the synthesis of sterically modulated pharmaceutical intermediates. As the acyl chloride derivative of 5-methylhexanoic acid, it is extensively utilized to introduce the isocapryloyl moiety (often broadly categorized under isoheptanoyl derivatives) into complex pharmacophores. This guide provides a rigorous physiochemical profile, a validated synthesis protocol using thionyl chloride with dimethylformamide (DMF) catalysis, and a mechanistic breakdown of its role in nucleophilic acyl substitution.

Part 1: Chemical Identity & Physiochemical Profile

The precise molecular weight and formula are fundamental for stoichiometric calculations in drug development. 5-Methylhexanoyl chloride is a moisture-sensitive liquid that demands anhydrous handling.

Core Molecular Data

| Property | Value | Technical Notes |

| IUPAC Name | 5-Methylhexanoyl chloride | |

| CAS Registry Number | 5699-78-5 | Distinct from 3,5,5-trimethyl isomer |

| Molecular Formula | ||

| Molecular Weight | 148.63 g/mol | Calculated using standard atomic weights |

| Boiling Point | ~70–71 °C @ 1 Torr | Extrapolated to ~170°C @ 760 mmHg |

| Density | 0.971 g/mL (25 °C) | Predicted; varies slightly by purity |

| Appearance | Colorless to pale yellow liquid | Darkens upon hydrolysis/aging |

| Solubility | Reacts with water; Soluble in DCM, THF, Toluene | Must use anhydrous solvents |

Structural Identification[1][3][4]

Part 2: Synthetic Pathways & Mechanism

Optimized Synthesis Protocol

While 5-methylhexanoyl chloride is commercially available, in-house generation is often preferred in drug discovery to ensure halide purity and avoid hydrolysis byproducts common in aged commercial stocks. The standard industrial route involves the chlorination of 5-methylhexanoic acid.

Reagents:

-

Precursor: 5-Methylhexanoic acid (1.0 eq)

-

Chlorinating Agent: Thionyl chloride (

) (1.2 – 1.5 eq) -

Catalyst: N,N-Dimethylformamide (DMF) (0.01 – 0.05 eq)

-

Solvent: Dichloromethane (DCM) or neat (solvent-free)

Scientist’s Insight (The "Why"):

Direct reaction with thionyl chloride can be sluggish. The addition of catalytic DMF is critical; it reacts with

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, reflux condenser, and an inert gas inlet (

or Ar). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved -

Charging: Add 5-methylhexanoic acid and catalytic DMF to the flask. If using solvent, add anhydrous DCM now.

-

Addition: Cool the system to 0°C. Add thionyl chloride dropwise via the addition funnel over 30 minutes. Caution: Gas evolution will be vigorous.

-

Reaction: Allow the mixture to warm to room temperature. Heat to reflux (approx. 40°C for DCM or 75°C for neat) for 2–4 hours.

-

Monitoring: Monitor reaction progress via GC-MS or by observing the cessation of gas evolution.

-

Purification: Remove excess thionyl chloride via vacuum distillation. The product is then distilled under reduced pressure (vacuum) to yield pure 5-methylhexanoyl chloride.

Mechanistic Workflow (DOT Visualization)

Figure 1: Catalytic cycle and flow for the conversion of 5-methylhexanoic acid to the acid chloride using the DMF/Thionyl Chloride method.

Part 3: Pharmaceutical Applications & Reactivity

5-Methylhexanoyl chloride acts as a "lipophilic anchor." In medicinal chemistry, attaching this moiety to a polar pharmacophore increases the molecule's

Key Reaction: Amidation

The primary utility is in the synthesis of amides. This is particularly relevant in the derivation of amino acid analogs (e.g., Pregabalin derivatives or peptide modifications) where the 5-methylhexanoyl tail mimics leucine-like side chains.

Protocol for Amide Synthesis:

-

Dissolve the amine (1.0 eq) and a tertiary base (Triethylamine or DIPEA, 1.2 eq) in anhydrous DCM or THF at 0°C.

-

Add 5-methylhexanoyl chloride (1.05 eq) dropwise.

-

The reaction is typically instantaneous (exothermic).

-

Wash with 1N HCl (to remove excess amine/base) and

(to remove acid byproducts).

Reactivity Pathway (DOT Visualization)

Figure 2: Divergent reactivity profile. The formation of amides is the dominant pathway in pharmaceutical applications, while hydrolysis represents the primary stability risk.

Part 4: Handling, Stability, and Safety

Stability & Storage

-

Hydrolysis Risk: The chloride bond is highly labile. Exposure to atmospheric moisture rapidly reverts the compound to the parent acid and HCl gas.

-

Storage: Store under nitrogen or argon at 2–8°C. Seal containers with Parafilm or use a Schlenk flask for long-term storage.

-

Visual Check: A cloudy or fuming liquid indicates significant hydrolysis (HCl formation).

Safety Profile (GHS Classifications)

-

H314: Causes severe skin burns and eye damage.[1]

-

H227: Combustible liquid (Flash point approx 70–80°C).

-

H335: May cause respiratory irritation (due to HCl generation).

Emergency Protocol: In case of skin contact, do not use water immediately if the chemical is pure, as the exotherm from hydrolysis can worsen the burn. Wipe off excess chemical first, then rinse with copious amounts of water and soap.

References

-

PubChem. (n.d.).[1] 5-Methylhexanoyl chloride (Compound).[1][2][3][4] National Library of Medicine.[1] Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Reference for Vilsmeier-Haack mechanism and Acid Chloride synthesis).

Sources

5-Methylhexanoyl chloride boiling point vs density

The following technical guide details the physical properties, synthesis, and quality control parameters for 5-Methylhexanoyl chloride , specifically focusing on the relationship between its boiling point and density as critical identifiers.

CAS Registry Number: 5699-78-5 (Verified); Note: CAS 14617-91-5 appears to be an erroneous or internal reference for this specific isomer.

Chemical Formula: C

Executive Summary

5-Methylhexanoyl chloride is a branched C7 acyl chloride used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It serves as a lipophilic building block, introducing the isopheptanoyl group to amines and alcohols.

Precise knowledge of its boiling point and density is essential for process chemists during purification (distillation) and quality control (identity verification). Due to the limited public availability of experimental constants for this specific isomer compared to its linear counterpart (n-heptanoyl chloride), this guide provides validated estimations based on structure-property relationships and homologous series analysis.

Physical Properties Analysis

The relationship between boiling point and density in acyl chlorides is governed by molecular packing and intermolecular forces. Unlike their parent carboxylic acids, acid chlorides lack the ability to form hydrogen bonds, resulting in significantly lower boiling points but higher densities due to the heavy chlorine atom.

Comparative Data Table

The following table contrasts 5-Methylhexanoyl chloride with its linear isomer (n-Heptanoyl chloride) and its parent acid (5-Methylhexanoic acid) to establish a validated property range.

| Property | 5-Methylhexanoyl Chloride (Branched) | n-Heptanoyl Chloride (Linear) | 5-Methylhexanoic Acid (Parent Precursor) |

| CAS Number | 5699-78-5 | 2528-61-2 | 628-46-6 |

| Boiling Point | 166 – 169 °C (Predicted) | 173 °C | 216 °C |

| Density (25°C) | 0.94 – 0.95 g/mL (Predicted) | 0.96 g/mL | 0.91 g/mL |

| Refractive Index | 1.428 – 1.432 (Est.) | 1.430 | 1.422 |

| Physical State | Colorless to pale yellow liquid | Colorless liquid | Colorless liquid |

*Prediction Logic: Branching typically lowers the boiling point by 3–5°C compared to linear isomers due to reduced surface area for Van der Waals interactions. The conversion of acid to chloride typically reduces boiling point by ~40–50°C (loss of H-bonding).

Boiling Point vs. Density Relationship

The "Boiling Point vs. Density" correlation is a critical quality metric.

-

Boiling Point (Volatility): 5-Methylhexanoyl chloride is moderately volatile. A boiling point significantly higher than 170°C suggests the presence of unreacted parent acid (due to hydrogen bonding dimerization of the acid). A boiling point lower than 160°C suggests contamination with thionyl chloride or solvent.

-

Density (Packing): The substitution of the hydroxyl group (-OH, 17 Da) with chlorine (-Cl, 35.5 Da) increases the molecular weight significantly while only slightly increasing volume, leading to a density increase from ~0.91 (acid) to ~0.95 (chloride).

Structure-Property Logic (Diagram)

The following diagram illustrates how molecular structure influences the physical properties, guiding the purification strategy.

Figure 1: Mechanistic flow showing how the iso-branched structure and acyl chloride functionality dictate the observed physical properties.

Synthesis & Quality Control Protocol

To ensure the boiling point and density match theoretical values, the synthesis must drive to completion to remove the high-boiling parent acid.

Experimental Workflow

Reaction: 5-Methylhexanoic acid + Thionyl Chloride (

-

Setup: Flame-dried round-bottom flask with reflux condenser and

drying tube (or -

Addition: Charge 5-Methylhexanoic acid (1.0 eq). Add Thionyl Chloride (1.2 eq) dropwise at room temperature.

-

Reflux: Heat to 80°C for 2–3 hours. Gas evolution (

, -

Purification (Critical):

-

Step A: Distill off excess

at atmospheric pressure (BP 76°C). -

Step B: Vacuum distill the product. Collect the fraction boiling at ~65–70°C at 15 mmHg (estimated reduced pressure BP).

-

-

Validation: Measure Density and Refractive Index of the distillate.

QC Decision Logic (Diagram)

Use this workflow to validate the material based on the BP/Density relationship.

Figure 2: Quality Control decision tree using physical property gates.

Safety & Handling

-

Corrosivity: Causes severe skin burns and eye damage (Skin Corr.[1] 1B).

-

Water Reactivity: Reacts violently with water to release HCl gas.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Moisture ingress will hydrolyze the chloride back to the acid, raising the boiling point and lowering the density (eventually forming a solid/sludge).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13664865, 5-Methylhexanoyl chloride. Retrieved from [Link]

-

The Good Scents Company. 5-Methylhexanoic acid (Precursor) Physical Properties. Retrieved from [Link]

Sources

5-Methylhexanoyl chloride chemical structure diagram

Structural Dynamics, Synthesis, and Nucleophilic Acyl Substitution Applications

Executive Summary & Structural Analysis[1]

5-Methylhexanoyl chloride (CAS: 5699-78-5) is a specialized acyl chloride intermediate used primarily for introducing the isopentyl-ethyl motif (isoheptyl chain) into pharmacophores. Unlike its straight-chain analogs, the terminal isopropyl group at the C5 position provides a unique steric bulk that enhances lipophilicity without introducing excessive rigidity near the reaction center (C1).

This structural characteristic makes it a critical building block in the synthesis of gamma-aminobutyric acid (GABA) analogs , specifically in the derivatization pathways for anticonvulsants like Pregabalin , where the 5-methylhexanoic acid backbone is the defining pharmacophore.

Physiochemical Profile[2]

| Property | Value | Context |

| Molecular Formula | C | |

| Molecular Weight | 148.63 g/mol | |

| Boiling Point | 70–71 °C @ 1 Torr | Requires vacuum distillation for purification |

| Density | 0.971 g/cm | Denser than typical aliphatic ethers |

| Appearance | Colorless to pale yellow liquid | Darkens upon hydrolysis/oxidation |

| Solubility | Reacts with water; Soluble in DCM, THF, Toluene | Use anhydrous solvents only |

Structural Connectivity Diagram

The following diagram illustrates the carbon backbone connectivity and the electrophilic carbonyl center. Note the distance between the steric tail (C5) and the reactive head (C1), allowing for high reactivity in nucleophilic substitutions.

Figure 1: Connectivity graph of 5-Methylhexanoyl chloride showing the electrophilic acyl head and the branched isobutyl tail.

Synthetic Methodology

The synthesis of 5-methylhexanoyl chloride is most reliably achieved via the chlorination of 5-methylhexanoic acid. While oxalyl chloride is milder, thionyl chloride (SOCl

Protocol: Thionyl Chloride Chlorination

Reaction:

Reagents:

-

Precursor: 5-Methylhexanoic acid (1.0 eq)

-

Reagent: Thionyl Chloride (1.2 – 1.5 eq)

-

Catalyst: DMF (Dimethylformamide) (0.01 eq) – Critical for Vilsmeier-Haack type activation.

-

Solvent: Neat (preferred) or Toluene.

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and a caustic scrubber (NaOH trap) to neutralize HCl/SO

off-gassing. -

Charging: Add 5-methylhexanoic acid and catalytic DMF to the flask.

-

Addition: Add SOCl

dropwise at room temperature. Caution: Endothermic induction followed by exothermic gas evolution. -

Reflux: Heat the mixture to 60–70°C for 2–4 hours until gas evolution ceases.

-

Purification:

-

Remove excess SOCl

via rotary evaporation (or atmospheric distillation). -

Perform fractional vacuum distillation (target ~70°C at 1 Torr) to isolate the pure acid chloride.

-

Synthesis Logic Flow

Figure 2: Process flow for the catalytic conversion of carboxylic acid to acid chloride.

Reactivity & Pharmaceutical Applications[4][5][6]

5-Methylhexanoyl chloride acts as a "hard" electrophile. The C1 carbonyl carbon is highly susceptible to nucleophilic attack due to the inductive withdrawal of the chlorine atom and the lack of resonance stabilization found in amides or esters.

Mechanism: Nucleophilic Acyl Substitution

When reacting with amines (to form amides) or alcohols (to form esters), the reaction proceeds via a tetrahedral intermediate :

-

Attack: Nucleophile attacks C1, pushing pi-electrons to Oxygen.

-

Elimination: Oxygen lone pair reforms the double bond, expelling the Chloride ion (good leaving group).

-

Deprotonation: Base (e.g., TEA or Pyridine) removes the acidic proton from the nucleophile.

Key Application: Pregabalin (Lyrica) Precursors

The 5-methylhexanoyl moiety is the structural core of Pregabalin.

-

Friedel-Crafts Acylation: Used to attach the isoheptyl chain to aromatic rings in early-stage discovery.

-

Chiral Resolution: The acid chloride reacts with chiral auxiliaries (e.g., Evans oxazolidinone) to form diastereomers, allowing for the separation of the (S)-enantiomer required for Pregabalin activity [1].

Reaction Pathway Diagram

Figure 3: Divergent synthesis pathways utilizing 5-methylhexanoyl chloride as the electrophile.

Handling, Safety, and Quality Control

Hazards (GHS Classification)

-

EUH014: Reacts violently with water (Hydrolysis generates HCl gas).

Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Teflon-lined caps or glass ampoules. Do not use metal containers.

-

Shelf Life: 6–12 months if strictly anhydrous. Yellowing indicates HCl formation/degradation.

Quality Control (QC) Protocol

To validate the integrity of the reagent before use in high-value synthesis:

-

Derivatization: React a small aliquot with excess methanol.

-

GC-MS Analysis: Analyze the resulting methyl 5-methylhexanoate.

-

Why? Acid chlorides degrade on GC columns; methyl esters are stable and provide clean peaks.

-

Acceptance Criteria: >98% Methyl ester area; <1% free acid peak.

-

References

-

PubChem. (n.d.). 5-Methylhexanoyl chloride (Compound).[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Burk, M. J., et al. (2003). Efficient synthesis of (S)-pregabalin via asymmetric hydrogenation. Journal of Organic Chemistry. (Contextual citation for Pregabalin precursor chemistry).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of Nucleophilic Acyl Substitution).

Sources

5-Methylhexanoyl Chloride: Strategic Lipophilic Modulation in Medicinal Chemistry

This guide serves as a technical reference for 5-Methylhexanoyl chloride (PubChem CID 13664865) , a specialized acylating agent used in medicinal chemistry to modulate lipophilicity and in the synthesis of fine fragrance intermediates.

Executive Summary

5-Methylhexanoyl chloride (CAS: 5699-78-5) is the acid chloride derivative of 5-methylhexanoic acid (Isoheptanoic acid). In drug discovery, it functions as a critical building block for introducing the 5-methylhexanoyl motif —a branched, lipophilic alkyl chain structurally homologous to the hydrophobic tail of the anticonvulsant Pregabalin .

Unlike linear acyl chains, the terminal isopropyl branch of the 5-methylhexanoyl group provides steric bulk that can protect adjacent pharmacophores from metabolic hydrolysis while significantly increasing the LogP (lipophilicity) of the target molecule. This guide details its physicochemical profile, synthetic utility, and a validated protocol for its application in amide coupling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 5-Methylhexanoyl chloride |

| Common Synonyms | Isoheptanoyl chloride; 5-Methylcaproyl chloride |

| CAS Number | 5699-78-5 |

| PubChem CID | 13664865 |

| Molecular Formula | C₇H₁₃ClO |

| Molecular Weight | 148.63 g/mol |

| Boiling Point | 188–190 °C (atm); 70–71 °C (1 Torr) |

| Density | 0.971 g/cm³ (Predicted) |

| Appearance | Colorless to pale yellow fuming liquid |

| Solubility | Reacts with water; Soluble in DCM, THF, Toluene, Ether |

Synthetic Utility & Mechanism

The primary utility of 5-Methylhexanoyl chloride lies in Nucleophilic Acyl Substitution . The chloride leaving group renders the carbonyl carbon highly electrophilic, allowing rapid reaction with weak nucleophiles that would not react with the parent carboxylic acid.

Mechanistic Pathways[8]

-

N-Acylation (Amide Formation): Reacts with primary/secondary amines to form 5-methylhexanamides. This is often used to "cap" polar amines in lead optimization to improve blood-brain barrier (BBB) penetration.

-

O-Acylation (Ester Formation): Reacts with alcohols/phenols to form esters. These esters often possess fruity/herbal notes used in fragrance chemistry.

-

Friedel-Crafts Acylation: In the presence of Lewis acids (AlCl₃), it acylates aromatic rings to form aryl ketones, a scaffold common in photoinitiators and heterocyclic synthesis.

Structural Homology to Bioactive Motifs

The 5-methylhexanoyl chain is the carbon skeleton of Pregabalin (minus the 3-amino group).[1] Using this reagent allows chemists to install this specific hydrophobic tail into new drug candidates to mimic the steric and lipophilic profile of established GABA analogs without introducing the zwitterionic complexity.

Figure 1: Reaction scope of 5-Methylhexanoyl chloride in organic synthesis.

Experimental Protocol: Synthesis of a Lipophilic Amide

Objective: Synthesis of N-Benzyl-5-methylhexanamide. This protocol demonstrates the standard handling of CID 13664865 to hydrophobically modify a benzylamine scaffold.

Reagents & Equipment[9]

-

Reagent A: 5-Methylhexanoyl chloride (1.1 equiv)[2]

-

Reagent B: Benzylamine (1.0 equiv)

-

Base: Triethylamine (TEA) (1.5 equiv) - Acts as HCl scavenger.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: 1M HCl and Sat. NaHCO₃.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add Benzylamine (10 mmol) and TEA (15 mmol) to the flask. Dissolve in 30 mL anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

-

Addition: Load 5-Methylhexanoyl chloride (11 mmol) into a pressure-equalizing addition funnel or a syringe. Add dropwise over 15 minutes.

-

Note: The reaction is exothermic. Fuming may occur if moisture is present; ensure strict anhydrous conditions.

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the amine starting material disappears.

-

Workup (Self-Validating Step):

-

Acid Wash: Transfer reaction mixture to a separatory funnel. Wash with 1M HCl (2 x 20 mL). Purpose: Removes unreacted amine and TEA.

-

Base Wash: Wash with Sat. NaHCO₃ (2 x 20 mL). Purpose: Hydrolyzes and removes any excess acid chloride as the water-soluble carboxylate salt.

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Figure 2: Validated workflow for amide coupling using 5-Methylhexanoyl chloride.

Handling, Stability & Safety (MSDS Summary)

This compound is a corrosive lachrymator . Strict adherence to safety protocols is mandatory.

-

Hydrolysis Risk: Reacts violently with water to release Hydrogen Chloride (HCl) gas and 5-methylhexanoic acid. Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a functioning fume hood.

-

First Aid:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13664865, 5-Methylhexanoyl chloride. Retrieved February 9, 2026, from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 5-Methylhexanoyl chloride.[6][2] CAS 5699-78-5.[2]

- Silverman, R. B. (2004).The Organic Chemistry of Drug Design and Drug Action. Elsevier.

-

FEMA (Flavor and Extract Manufacturers Association). FEMA Flavor Ingredient Library: 5-Methylhexanoic acid (FEMA 3572).[6] (Precursor properties).[7][2][8][3]

Sources

- 1. CN111302963A - A kind of method for preparing 3-aminomethyl-5-methylhexanoic acid - Google Patents [patents.google.com]

- 2. 5-Methylhexanoyl chloride | C7H13ClO | CID 13664865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.es [fishersci.es]

- 6. 5-Methylhexanoic acid | C7H14O2 | CID 12344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. darshanpharmachem.com [darshanpharmachem.com]

- 8. (R)-3-(Carbamoylmethyl)-5-methylhexanoic Acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

Technical Whitepaper: 5-Methylhexanoyl Chloride in Pharmaceutical Synthesis

Executive Summary

5-Methylhexanoyl chloride (CAS: 5699-78-5), also known as isoheptanoyl chloride, is a specialized aliphatic acylating agent critical to the development of lipophilic pharmaceutical intermediates. Unlike linear acyl chlorides, the terminal isopropyl branching of the 5-methylhexanoyl moiety confers unique steric and metabolic properties to drug candidates. This guide analyzes its role in the synthesis of lipopeptide antibiotics (e.g., Polymyxin/Colistin derivatives) , GABA analogs (Pregabalin precursors) , and enzyme inhibitors , providing validated protocols for its handling and reaction.

Chemical Profile & Reactivity[1]

5-Methylhexanoyl chloride acts as an electrophilic source of the isoheptyl group. Its reactivity is governed by the polarization of the carbonyl carbon, enhanced by the good leaving group ability of the chloride ion.

Physicochemical Properties[1][2]

| Property | Value | Relevance to Synthesis |

| Molecular Structure | Terminal branching increases lipophilicity without excessive steric bulk at the reaction site. | |

| Molecular Weight | 148.63 g/mol | Low MW allows for high atom economy in acylation reactions. |

| Boiling Point | ~154°C (at 760 mmHg) | High boiling point allows for elevated reaction temperatures if needed, but requires vacuum distillation for purification. |

| Density | ~0.97 g/mL | Immiscible with water; typically used in DCM, THF, or Toluene. |

| Stability | Moisture Sensitive | Hydrolyzes rapidly to 5-methylhexanoic acid and HCl; requires anhydrous handling. |

Mechanistic Reactivity

The core utility lies in Nucleophilic Acyl Substitution . The mechanism proceeds via a tetrahedral intermediate, where the chloride is displaced by nucleophiles (amines, alcohols, carbanions).

Key Reaction Classes:

-

N-Acylation: Reaction with amines to form isoheptanamides (critical for peptide modification).

-

Friedel-Crafts Acylation: Reaction with arenes to attach the isoheptyl ketone moiety.

-

Esterification: Reaction with alcohols to form lipophilic esters (prodrug strategies).

Pharmaceutical Applications

Lipopeptide Antibiotics (Colistin/Polymyxin Analogs)

The most direct and high-value application of 5-methylhexanoyl chloride is in the semi-synthesis of Polymyxin and Colistin (Polymyxin E) derivatives.

-

Mechanism of Action: The fatty acyl tail of polymyxins penetrates the outer membrane of Gram-negative bacteria (LPS layer).

-

Role of 5-Methylhexanoyl Chloride: It is used to re-acylate the N-terminus of the cyclic peptide core (e.g., Colistin Nonapeptide) to modulate toxicity and potency. The branched isoheptyl chain mimics the natural fatty acid distribution found in Paenibacillus polymyxa, optimizing the balance between membrane penetration and nephrotoxicity.

Pregabalin (Lyrica) & Gabapentinoid Precursors

While industrial synthesis of Pregabalin often utilizes isovaleraldehyde, 5-methylhexanoyl chloride serves as a critical reagent in the research and development of GABA analogs .

-

Structural Homology: The carbon skeleton of 5-methylhexanoyl chloride is identical to the hydrophobic backbone of Pregabalin ((3S)-3-(aminomethyl)-5-methylhexanoic acid).

-

Application: It is used to synthesize racemic precursors or prodrug derivatives where the carboxylic acid of Pregabalin is masked or modified.

Enzyme Inhibitors (Aminopeptidase)

The 5-methylhexanoyl skeleton is a key structural motif in Amastatin , a potent aminopeptidase inhibitor.

-

Function: The hydrophobic side chain occupies the S1 hydrophobic pocket of the enzyme.

-

Synthesis: 5-Methylhexanoyl chloride is used to introduce this hydrophobic anchor during the assembly of non-natural amino acid libraries for protease inhibition studies.

Experimental Protocol: N-Acylation of a Pharmacophore

Objective: To covalently attach the 5-methylhexanoyl moiety to a primary amine (R-NH2) under anhydrous conditions, preventing hydrolysis.

Reagents & Equipment

-

Substrate: Primary Amine (1.0 eq)

-

Reagent: 5-Methylhexanoyl chloride (1.1 eq)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve the amine substrate (1.0 eq) and TEA (1.5 eq) in anhydrous DCM. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Addition: Dilute 5-methylhexanoyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the reaction flask over 15–20 minutes. Note: Rapid addition generates HCl gas and heat, potentially degrading sensitive substrates.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS for the disappearance of the amine.

-

Quench: Quench unreacted acid chloride by adding a saturated NaHCO3 solution.

-

Workup: Separate the organic layer. Wash with 1M HCl (to remove excess pyridine/TEA), then brine. Dry over anhydrous Na2SO4.[1]

-

Purification: Concentrate in vacuo. Purify the resulting amide via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic pathway for the acylation of a generic amine using 5-methylhexanoyl chloride, highlighting the critical tetrahedral intermediate.

Figure 1: Mechanistic flow of N-acylation using 5-methylhexanoyl chloride.

Process Safety & Handling

Warning: 5-Methylhexanoyl chloride is a corrosive lachrymator .

-

Hydrolysis Hazard: Reacts violently with water to release Hydrogen Chloride (HCl) gas. All glassware must be oven-dried.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Degradation is indicated by the formation of white crystalline solids (acid dimers) or increased viscosity.

-

PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat are mandatory. Handle only in a functioning fume hood.

References

-

PubChem. (2023). 5-Methylhexanoyl chloride Compound Summary. National Library of Medicine. Available at: [Link]

-

Taylor & Francis Online. (1974). Chemical Synthesis and Characterization of α-N-Octanoyl and Other α-N-Acyl Colistin Nonapeptide Derivatives. Agricultural and Biological Chemistry.[2] Available at: [Link]

- ScienceDirect. (2017). Pregabalin: Chemistry and Pharmacology. Progress in Medicinal Chemistry. (Contextual reference for 5-methylhexanoic acid backbone).

- Google Patents. (2015). Method for synthesizing tapentadol hydrochloride. (Cites isoheptanoyl intermediates).

-

RSC Publishing. (2025). Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. (Discusses Amastatin and 5-methylhexanoyl residues).[3][4][5][6] Available at: [Link]

Sources

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03038B [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metallo-aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Methylhexanoyl chloride from 5-methylhexanoic acid

Abstract

This application note details a robust, self-validating protocol for the synthesis of 5-methylhexanoyl chloride from 5-methylhexanoic acid . This acyl chloride is a critical intermediate in the synthesis of

Introduction & Strategic Reagent Selection

The Substrate

5-Methylhexanoic acid is a branched C7 fatty acid. The conversion to its acid chloride activates the carbonyl carbon for subsequent nucleophilic acyl substitutions (e.g., Friedel-Crafts acylation, esterification, or amidation).

Reagent Comparison

While oxalyl chloride and phosphorus pentachloride (

| Reagent | Pros | Cons | Verdict |

| Thionyl Chloride ( | Byproducts ( | Requires gas scrubbing trap. | Preferred |

| Oxalyl Chloride | Milder conditions (room temp). | Produces | Use only for highly sensitive substrates. |

| Phosphorus Pentachloride ( | Rapid reaction. | Produces | Avoid |

Reaction Mechanism

The transformation proceeds via a nucleophilic acyl substitution mechanism.[2][3][4] The carboxylic acid attacks the electrophilic sulfur of thionyl chloride, forming a chlorosulfite intermediate. This intermediate collapses, releasing

Figure 1: Mechanistic pathway for the chlorination of 5-methylhexanoic acid using thionyl chloride.[5]

Experimental Protocol

Materials & Safety Data

-

Precursor: 5-Methylhexanoic acid (CAS: 628-46-6).

-

Reagent: Thionyl Chloride (ReagentPlus®,

99%). -

Catalyst (Optional): DMF (Dimethylformamide) - 1-2 drops to accelerate reaction via Vilsmeier-Haack intermediate formation.

-

Solvent: Neat (solvent-free) is preferred for scale; Dichloromethane (DCM) can be used for small-scale control.

Critical Hazards:

-

5-Methylhexanoyl Chloride: Corrosive (Skin Corr.[6] 1B), Lachrymator. Reacts violently with water.

-

Thionyl Chloride: Reacts with moisture to form

and

Equipment Setup

-

Reaction Vessel: 3-neck Round Bottom Flask (RBF).

-

Condenser: Reflux condenser with a drying tube (

) or -

Addition: Pressure-equalizing addition funnel.

-

Scrubbing System: Tubing from the top of the condenser leading to a trap containing 10% NaOH solution (to neutralize

). Do not allow back-suction.

Step-by-Step Procedure

Step 1: Assembly and Inerting

-

Oven-dry all glassware overnight at 120°C. Assemble hot under nitrogen flow.

-

Charge the RBF with 5-methylhexanoic acid (1.0 equiv) .

-

Add a magnetic stir bar.

Step 2: Reagent Addition

-

Charge the addition funnel with Thionyl Chloride (1.2 - 1.5 equiv) .

-

Optional: Add 1 drop of dry DMF to the RBF.

-

Cool the RBF to 0°C (ice bath) if working on >50g scale to control exotherm. For smaller scales, room temperature is acceptable.

-

Add

dropwise over 30-60 minutes. Monitor gas evolution (bubbling in the NaOH trap).

Step 3: Reaction Phase

-

Once addition is complete, remove the ice bath.

-

Heat the mixture gradually to reflux (approx. 75-80°C) .

-

Maintain reflux for 2 to 4 hours .

-

Endpoint Determination: The reaction is complete when gas evolution ceases.

-

PAT Check: Take a crude aliquot. Run IR. Disappearance of the broad -OH stretch (2500-3300

) indicates consumption of the acid.

-

Step 4: Workup and Purification

-

Allow the mixture to cool to room temperature.

-

Degassing: Connect the flask to a vacuum manifold (with a liquid nitrogen trap) to remove residual

and -

Distillation: Perform vacuum distillation to isolate the product.

-

Boiling Point Target: Collect fractions distilling at 70-71°C @ 1 Torr (1.3 mbar) [1].

-

Note: The atmospheric boiling point is estimated at ~175°C; vacuum distillation is strongly recommended to prevent thermal decomposition.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of 5-methylhexanoyl chloride.

Process Analytical Technology (PAT) & Characterization

To validate the synthesis, compare the spectral data of the starting material against the product.

| Property | 5-Methylhexanoic Acid (Precursor) | 5-Methylhexanoyl Chloride (Product) | Validation Note |

| IR Spectroscopy | Broad O-H stretch (2500-3300 | No O-H stretch C=O stretch shifts to ~1800 | Loss of H-bonding shifts carbonyl frequency up. |

| 1H-NMR | Acidic proton (-COOH) >11 ppm | Absent | Disappearance of the downfield singlet confirms conversion. |

| Physical State | Colorless/pale liquid | Clear, fuming liquid | Product fumes in moist air ( |

| Boiling Point | ~216°C (atm) | 70-71°C (1 Torr) | Significant BP reduction facilitates separation. |

Troubleshooting & Storage

-

Issue: Product is colored (yellow/brown).

-

Cause: Presence of elemental sulfur or polymerization impurities.

-

Solution: Redistill under reduced pressure. Ensure

used was clear, not yellow.

-

-

Issue: Low Yield.

-

Cause: Hydrolysis due to moisture ingress.

-

Solution: Re-dry all glassware. Ensure

line is active. Check NaOH trap for back-flow.

-

-

Storage:

-

Store in a tightly sealed container under Argon or Nitrogen.

-

Temperature: 2-8°C.

-

Secondary containment is required due to corrosive nature.

-

References

-

ChemicalBook. (2023). 5-Methylhexanoyl Chloride Properties and Boiling Point Data. Retrieved from

-

Sigma-Aldrich. (2024).[7] Thionyl Chloride Reagent Guidelines and Safety Data Sheet. Retrieved from

-

PubChem. (2023). 5-Methylhexanoyl chloride Compound Summary. National Center for Biotechnology Information. Retrieved from

-

Master Organic Chemistry. (2011). Mechanism of Carboxylic Acid to Acid Chloride Conversion. Retrieved from

Sources

Application Note: 5-Methylhexanoyl Chloride Amidation Protocols

Abstract & Scope

This technical guide details the protocol for coupling 5-methylhexanoyl chloride (CAS: 5699-78-5) with primary and secondary amines to synthesize 5-methylhexanamides . This specific acyl chloride introduces an isoheptyl tail, a critical moiety in medicinal chemistry for modulating lipophilicity (LogP) and metabolic stability without introducing excessive steric bulk.

The guide provides two distinct workflows:

-

Protocol A (Anhydrous): For lipophilic amines and moisture-sensitive substrates.

-

Protocol B (Schotten-Baumann): For water-soluble amines, amino acids, or salts.

Chemical Profile & Stoichiometry[1]

Reagent: 5-Methylhexanoyl chloride Role: Electrophilic Acylating Agent

| Property | Data | Significance |

| Molecular Weight | 148.63 g/mol | Required for molarity calculations. |

| Physical State | Colorless to pale yellow liquid | Liquid handling required; density correction needed if dispensing by volume. |

| Boiling Point | ~170–180 °C (est. at 760 mmHg) | High boiling point makes removal by evaporation difficult; chemical quenching is preferred over evaporation. |

| Reactivity | High (Moisture Sensitive) | Rapidly hydrolyzes to 5-methylhexanoic acid and HCl upon contact with water/humid air. |

| Hazards | Corrosive, Lachrymator | Causes severe skin burns.[1][2] All operations must occur in a fume hood. |

Stoichiometric Strategy

For high-value amine substrates (e.g., late-stage drug intermediates), the acid chloride is used in excess to drive conversion.

| Component | Equivalents (Eq.) | Notes |

| Amine (Substrate) | 1.0 | The limiting reagent. |

| 5-Methylhexanoyl Cl | 1.1 – 1.2 | Slight excess ensures complete consumption of the amine. |

| Base (TEA/DIPEA) | 1.5 – 2.0 | Neutralizes the HCl byproduct. Must exceed total acid chloride equivalents. |

| Solvent | [0.1 M] - [0.5 M] | Concentration relative to the amine. |

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution. The base (Triethylamine) acts as a proton scavenger, driving the equilibrium forward by neutralizing the generated Hydrogen Chloride (HCl).

Figure 1: Nucleophilic acyl substitution pathway. The base prevents acid-mediated hydrolysis of the product or protonation of the unreacted amine.

Protocol A: Anhydrous Conditions (Standard)

Best for: Lipophilic amines, drug cores, and standard organic synthesis.

Reagents & Equipment[3][4][5][6][7][8][9]

-

Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA/Hünig's Base).

-

Glassware: Oven-dried round-bottom flask, septum, nitrogen balloon/manifold.

Step-by-Step Procedure

-

Preparation: Purge a clean, dry reaction flask with Nitrogen (

) or Argon. -

Solvation: Dissolve the Amine (1.0 eq) in anhydrous DCM (concentration ~0.2 M).

-

Base Addition: Add TEA (1.5 eq) via syringe.

-

Note: If the amine is a hydrochloride salt, increase TEA to 2.5 eq to free the amine base.

-

-

Cooling: Cool the mixture to 0 °C using an ice/water bath.

-

Expert Insight: Although 5-methylhexanoyl chloride is not hyper-reactive, cooling prevents exotherm-related side reactions (e.g., bis-acylation).

-

-

Addition: Add 5-Methylhexanoyl chloride (1.1 eq) dropwise over 5–10 minutes.

-

Visual Check: Mild fuming may occur; the solution often turns slightly yellow or cloudy (formation of TEA·HCl salts).

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 1–3 hours .

-

Validation (TLC/LCMS):

-

Check for the disappearance of the Amine peak.

-

Target Mass: MW(Amine) + 112.1 (5-methylhexanoyl fragment) - 1.0 (H).

-

Protocol B: Schotten-Baumann (Biphasic)

Best for: Amino acids, water-soluble amines, or when anhydrous solvents are unavailable.

Reagents

-

Organic Phase: DCM, Ethyl Acetate, or Diethyl Ether.

-

Aqueous Phase: 1M NaOH or 10%

.

Step-by-Step Procedure

-

Aqueous Setup: Dissolve the Amine (1.0 eq) in 1M NaOH (2.5 eq) .

-

Note: The extra base ensures the pH stays >10 as HCl is generated.

-

-

Organic Setup: Dissolve 5-Methylhexanoyl chloride (1.2 eq) in the organic solvent (equal volume to the aqueous phase).

-

Addition: Add the organic acid chloride solution to the rapidly stirring aqueous amine solution.

-

Reaction: Stir vigorously at RT for 2–4 hours .

-

Critical: Vigorous stirring is essential to maximize the interfacial surface area between the two phases.

-

-

Workup: Separate layers. Extract the aqueous layer twice with DCM. Combine organic layers.

Workup & Purification Workflow

The "iso" tail of the 5-methylhexanoyl group is lipophilic. The product will almost always reside in the organic layer.

Figure 2: Purification logic. The base wash is critical to remove the hydrolyzed byproduct (5-methylhexanoic acid) derived from the excess acid chloride.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are dry (Protocol A). Check reagent quality; acid chlorides degrade over time if seal is broken. |

| Incomplete Conversion | Amine Steric Hindrance | If amine is bulky, add DMAP (0.1 eq) as a nucleophilic catalyst. Heat to 40 °C. |

| Impurity: Acid Byproduct | Inefficient Wash | The excess acid chloride hydrolyzes to 5-methylhexanoic acid. Ensure the NaHCO3 wash is thorough (pH ~9). |

| Violent Exotherm | Fast Addition | Add acid chloride as a dilute solution (in DCM) rather than neat. Cool to -10 °C. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13664865, 5-Methylhexanoyl chloride. Retrieved from [Link][1]

-

Organic Chemistry Portal. Amide Synthesis (Acylation). Retrieved from [Link]

- L. G. Wade.Organic Chemistry, 8th Edition. Chapter 21: Carboxylic Acid Derivatives. (Standard Textbook Reference for Schotten-Baumann and Anhydrous mechanisms).

Sources

Application Notes and Protocols: Friedel-Crafts Acylation using 5-Methylhexanoyl Chloride

Introduction: Strategic Importance of Friedel-Crafts Acylation in Modern Synthesis

The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1][2] These products are not merely synthetic endpoints but serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] The introduction of an acyl group, such as the 5-methylhexanoyl moiety, to an aromatic nucleus imparts significant structural modifications that can profoundly influence the biological activity and physical properties of the parent molecule.

This guide provides a comprehensive overview and detailed protocols for the successful execution of Friedel-Crafts acylation using 5-methylhexanoyl chloride. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on experimental setup and execution, and address critical safety considerations. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Understanding the Core Reaction: Mechanism and Key Parameters

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[5][6] The reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being a common and effective choice.[7]

The key steps of the mechanism are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the 5-methylhexanoyl chloride, polarizing the carbon-chlorine bond.[8] This is followed by the departure of the chloride, which is complexed with the Lewis acid, to form a resonance-stabilized acylium ion.[5]

-

Electrophilic Aromatic Substitution: The acylium ion, a potent electrophile, is attacked by the nucleophilic π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Re-aromatization: A weak base, typically the chloroaluminate complex (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon bearing the newly introduced acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[6]

Caption: Generalized workflow of Friedel-Crafts Acylation.

Reagent and Solvent Selection: A Chemist's Guide

The success of a Friedel-Crafts acylation hinges on the judicious selection of reagents and solvents.

| Component | Selection and Rationale |

| Aromatic Substrate | Activated aromatic rings (e.g., toluene, anisole) are highly reactive. Deactivated rings (e.g., nitrobenzene) are generally poor substrates. Benzene itself is a suitable substrate. |

| Acylating Agent | 5-Methylhexanoyl chloride is a branched acyl chloride. Its structure can introduce steric hindrance, potentially influencing the regioselectivity of the acylation on substituted arenes. |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) is a powerful and commonly used catalyst. Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes offering milder reaction conditions. A stoichiometric amount of the catalyst is often required as it complexes with the product ketone. |

| Solvent | The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the reagents. Common solvents include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene. For substrates that are liquid at the reaction temperature, they can sometimes be used in excess, acting as both reactant and solvent. |

Experimental Protocol: Acylation of Benzene with 5-Methylhexanoyl Chloride

This protocol provides a detailed procedure for the Friedel-Crafts acylation of benzene with 5-methylhexanoyl chloride.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Magnetic stirrer and heating mantle.

-

Ice-water bath.

-

Standard laboratory glassware for workup and purification.

-

5-Methylhexanoyl chloride (C₇H₁₃ClO, MW: 148.63 g/mol )[9]

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Safety Precautions:

-

5-Methylhexanoyl chloride is a flammable liquid and vapor. It causes severe skin burns and eye damage and may cause respiratory irritation.[9]

-

Aluminum chloride is a corrosive solid that reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Benzene is a known carcinogen. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction is exothermic and generates HCl gas. Ensure proper ventilation and have a means of controlling the reaction temperature.

Step-by-Step Procedure:

-

Reaction Setup:

-

Under a nitrogen atmosphere, charge a dry three-necked round-bottom flask with anhydrous aluminum chloride (1.1 equivalents).

-

Add anhydrous dichloromethane to the flask to create a slurry.

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Addition of 5-Methylhexanoyl Chloride:

-

In a separate, dry dropping funnel, prepare a solution of 5-methylhexanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 5-methylhexanoyl chloride solution dropwise to the stirred aluminum chloride slurry over 30-60 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex is an exothermic process.

-

-

Addition of Benzene:

-

After the addition of the acyl chloride is complete, add benzene (1.0 to 1.2 equivalents), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture. Control the rate of addition to maintain the temperature below 10 °C.

-

-

Reaction Progression:

-

Once the addition of benzene is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-50 °C) may be necessary.[1]

-

-

Workup:

-

Carefully quench the reaction by slowly pouring the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex and separate the organic and aqueous layers.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the desired aryl ketone.

-

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

Troubleshooting and Optimization

| Problem | Potential Cause | Solution |

| Low or no product yield | Inactive catalyst (hydrolyzed AlCl₃) | Use fresh, anhydrous aluminum chloride. Handle in a glovebox or under a nitrogen atmosphere. |

| Deactivated aromatic substrate | Consider using a more activated substrate or harsher reaction conditions (higher temperature, longer reaction time). | |

| Insufficient reaction time or temperature | Monitor the reaction by TLC and adjust conditions as necessary. | |

| Formation of side products | Polysubstitution | Use a larger excess of the aromatic substrate. |

| Rearrangement of the acyl group | Acylium ions are generally stable and do not rearrange, a key advantage over Friedel-Crafts alkylation.[2] | |

| Difficult workup | Emulsion formation | Add more brine during the washing steps. |

Conclusion

The Friedel-Crafts acylation using 5-methylhexanoyl chloride is a robust and versatile method for the synthesis of valuable aryl ketone building blocks. By understanding the underlying mechanism, carefully selecting reagents and conditions, and adhering to strict safety protocols, researchers can effectively employ this reaction to advance their synthetic programs. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for the successful implementation of this important transformation in the laboratory.

References

-

Glasp. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

- Google Patents. (1975, December 30). Process for preparing cyclohexadecenone-5.

-

PubChem. (n.d.). 5-methylhexanoyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PMC. (n.d.). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylhexanoyl chloride. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

PubChem. (n.d.). 2-methylhexanoyl Chloride. Retrieved from [Link]

-

YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of ω-Chloroalkyl Aryl Ketones via C–C Bond Cleavage of tert-Cycloalkanols with Tetramethylammonium Hypochlorite. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Friedel Crafts acylation and alkylation with acid chlorides. Retrieved from [Link]

-

PubMed Central. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

-

ResearchGate. (2006, August 14). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

-

PubChem. (n.d.). 3,5,5-Trimethylhexanoyl chloride. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glasp.co [glasp.co]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. 5-Methylhexanoyl chloride | C7H13ClO | CID 13664865 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 5-Methylhexanoyl Chloride Esterification Protocols

Introduction & Strategic Utility

This guide details the reaction conditions for esterifying 5-methylhexanoyl chloride (CAS: 14602-54-1).[1] This specific acyl chloride introduces a 5-methylhexanoyl moiety (an iso-heptyl group), which is a critical structural motif in medicinal chemistry.[1]

Why this specific chain?

In drug development, the 5-methylhexanoyl tail is often employed to modulate lipophilicity (LogP) without significantly increasing metabolic liability compared to linear chains.[1] The terminal branching (iso-structure) provides a slight steric shield, improving resistance to non-specific enzymatic hydrolysis in plasma while maintaining sufficient flexibility for binding affinity.[1]

Chemical Profile

| Parameter | Data | Notes |

| Molecular Weight | 148.63 g/mol | |

| Physical State | Colorless to pale yellow liquid | Fumes in moist air |

| Boiling Point | ~170–175 °C (Predicted) | High boiling point makes distillation difficult on small scale; extractive workup preferred.[1] |

| Reactivity | High (Electrophilic) | Reacts violently with water/protic solvents to release HCl gas.[1] |

| Storage | < +25°C, Inert Gas | Hydrolysis generates 5-methylhexanoic acid (solid/viscous oil).[1] |

Mechanistic Principles

The esterification of 5-methylhexanoyl chloride proceeds via Nucleophilic Acyl Substitution . Unlike Fischer esterification (which is reversible and slow), acid chloride reactions are generally irreversible due to the formation of a stable leaving group (chloride) and the subsequent neutralization of HCl by a base.

The Role of Catalysis (DMAP)

For sterically hindered alcohols (secondary/tertiary) or valuable API substrates, standard bases (Triethylamine/Pyridine) may be insufficient.[1] The addition of 4-Dimethylaminopyridine (DMAP) creates a hyper-nucleophilic N-acylpyridinium intermediate, accelerating the reaction by a factor of

Mechanism Diagram

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism. The formation of the N-acylpyridinium salt lowers the activation energy for the alcohol attack.

Experimental Protocols

Choose the protocol based on your substrate's complexity and scale.[1]

Decision Matrix

| Substrate Type | Recommended Protocol | Key Advantage |

| Primary Alcohols / Scale-up | Protocol A (Schotten-Baumann) | Cost-effective, simple aqueous workup.[1] |

| Secondary/Tertiary Alcohols / APIs | Protocol B (Anhydrous/DMAP) | High conversion, mild conditions.[1] |

| Acid-Sensitive Substrates | Protocol B (with DIPEA) | Avoids strong pyridine exposure.[1] |

Protocol A: Schotten-Baumann Conditions (Biphasic)

Best for robust primary alcohols and gram-scale synthesis where anhydrous conditions are difficult to maintain.[1]

Reagents:

-

Substrate Alcohol (1.0 equiv)[1]

-

5-Methylhexanoyl chloride (1.2 – 1.5 equiv)[1]

-

Base: Aqueous NaOH (10%) or Saturated

[1] -

Solvent: Dichloromethane (DCM) or Diethyl Ether[1]

Procedure:

-

Setup: Dissolve the alcohol in DCM (

concentration) in a round-bottom flask. -

Biphasic Mix: Add an equal volume of the aqueous base (e.g., 10% NaOH).[1] Vigorously stir the biphasic mixture at

. -

Addition: Add 5-methylhexanoyl chloride dropwise over 15 minutes.

-

Note: The reaction occurs at the interface. Vigorous stirring is critical.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup: Separate the organic layer.[1] Wash the aqueous layer once with DCM. Combine organics, dry over

, and concentrate.

Protocol B: Anhydrous Nucleophilic Catalysis (The "Gold Standard")

Best for high-value drug intermediates, secondary alcohols, or kinetic resolution.

Reagents:

-

Substrate Alcohol (1.0 equiv)[1]

-

5-Methylhexanoyl chloride (1.1 – 1.2 equiv)[1]

-

Primary Base: Triethylamine (

) or DIPEA (1.5 equiv)[1] -

Catalyst: DMAP (0.05 – 0.1 equiv)[1]

-

Solvent: Anhydrous DCM or THF (0.1 – 0.2 M)[1]

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a reaction flask and cool under a stream of Nitrogen (

) or Argon.-

Why: Moisture competes with the alcohol, hydrolyzing the acid chloride to the acid.

-

-

Solvation: Dissolve the Alcohol,

, and DMAP in anhydrous DCM. Cool the solution to-

Tip: If the alcohol is insoluble in DCM, use anhydrous THF or DMF.

-

-

Controlled Addition: Add 5-methylhexanoyl chloride dropwise via syringe.

-

Digestion: Remove the ice bath and stir at RT.

-

Quench & Workup:

Troubleshooting & Quality Control

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| Low Yield / Recovered Alcohol | Moisture contamination or old Acid Chloride.[1] | Distill 5-methylhexanoyl chloride before use.[1] Ensure glassware is flame-dried.[1] |

| New Spot on TLC (Acid) | Hydrolysis of reagent.[1] | Increase acid chloride equivalents (up to 2.0) and use fresh anhydrous solvent. |

| Product Degradation | Acid sensitivity.[1][2] | Use Protocol B with DIPEA.[1] During workup, avoid strong HCl wash; use phosphate buffer (pH 5.[1]5) instead. |

QC Workflow Diagram

Figure 2: Quality control decision tree for ester purification.

Safety & Handling

-

Corrosivity: 5-Methylhexanoyl chloride causes severe skin burns and eye damage.[1][3][4][5] All transfers must be done in a fume hood.

-

Inhalation Hazard: Hydrolysis releases Hydrogen Chloride (HCl) gas.[1] Avoid inhaling fumes.[1]

-

Neutralization: Spills should be treated with sodium bicarbonate or lime before disposal.[1]

References

-

Chemical Properties & Safety: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 13664865, 5-Methylhexanoyl chloride. Retrieved from [Link]

-

Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

DMAP Catalysis Protocol: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.[1] [Link][1]

-

Schotten-Baumann Conditions: Schotten, C. (1884).[1][6] Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.[1][6] [Link][1]

Sources

- 1. Hexanoyl chloride | C6H11ClO | CID 67340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. 5-Chlorohexanoyl chloride | C6H10Cl2O | CID 71757929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methylhexanoyl chloride | C7H13ClO | CID 13664865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5,5-Trimethylhexanoyl chloride | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lscollege.ac.in [lscollege.ac.in]

One-Pot Synthetic Applications of 5-Methylhexanoyl Chloride: A Guide for Researchers

Introduction: The Versatility of 5-Methylhexanoyl Chloride in Streamlined Synthesis

In the realm of pharmaceutical and fine chemical synthesis, efficiency and atom economy are paramount. One-pot syntheses, where multiple reaction steps are carried out in a single vessel without the isolation of intermediates, represent a significant advancement towards these goals. 5-Methylhexanoyl chloride, an acyl chloride derived from 5-methylhexanoic acid, is a versatile building block for introducing the 5-methylhexanoyl moiety into a variety of molecular scaffolds.[1] Its high reactivity makes it an excellent electrophile for reactions with a wide range of nucleophiles.[1]

This application note provides detailed protocols for three key one-pot synthetic transformations utilizing the in situ generation of 5-methylhexanoyl chloride from 5-methylhexanoic acid. By generating the reactive acyl chloride within the reaction mixture, these protocols obviate the need for isolation and purification of this moisture-sensitive intermediate, thereby streamlining the synthetic workflow, minimizing waste, and often improving overall yields. The applications covered herein are central to the synthesis of amides, esters, and aryl ketones, which are prevalent structural motifs in drug discovery and development.

Core Principle: In Situ Generation of the Acyl Chloride

The foundation of the following one-pot protocols is the conversion of 5-methylhexanoic acid into the more reactive 5-methylhexanoyl chloride within the reaction vessel. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The reaction of a carboxylic acid with thionyl chloride is a well-established method for the preparation of acyl chlorides, proceeding with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride) that can be easily removed from the reaction mixture.[2] Once formed, the 5-methylhexanoyl chloride is immediately available to react with the nucleophile present in the pot, driving the synthesis towards the desired product.

Application 1: One-Pot Synthesis of N-Benzyl-5-methylhexanamide

The formation of the amide bond is one of the most fundamental transformations in organic and medicinal chemistry. This protocol details a one-pot procedure for the synthesis of N-benzyl-5-methylhexanamide from 5-methylhexanoic acid and benzylamine. The in situ generation of 5-methylhexanoyl chloride followed by amidation provides a direct route to this secondary amide.

Causality of Experimental Choices:

-

Thionyl Chloride (SOCl₂): Chosen for its efficiency in converting carboxylic acids to acyl chlorides and for the convenient removal of its gaseous byproducts.

-

Pyridine: Acts as a base to neutralize the HCl generated during the reaction, preventing the formation of the non-nucleophilic benzylammonium salt and driving the amidation to completion.

-

Dichloromethane (DCM): A relatively inert solvent that is suitable for both the acyl chloride formation and the subsequent amidation.

-

Temperature Control: The initial reaction is performed at room temperature to control the exothermic reaction of thionyl chloride with the carboxylic acid. Gentle reflux is then applied to ensure the complete formation of the acyl chloride before the addition of the amine. Cooling before the amine addition is crucial to manage the exothermicity of the amidation reaction.

Experimental Protocol:

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Density (g/mL) | Volume |

| 5-Methylhexanoic Acid | 1.0 | 130.18 | 1.30 g | 0.923 | 1.41 mL |

| Thionyl Chloride | 1.2 | 118.97 | 1.43 g | 1.63 | 0.88 mL |

| Dichloromethane (DCM) | - | 84.93 | - | 1.33 | 20 mL |

| Pyridine | 2.2 | 79.10 | 1.74 g | 0.982 | 1.77 mL |

| Benzylamine | 1.0 | 107.15 | 1.07 g | 0.981 | 1.09 mL |

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 5-methylhexanoic acid (1.30 g, 10 mmol) and dichloromethane (20 mL).

-

Slowly add thionyl chloride (0.88 mL, 12 mmol) to the stirred solution at room temperature.

-

After the initial gas evolution subsides, heat the reaction mixture to a gentle reflux for 1 hour.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of benzylamine (1.09 mL, 10 mmol) and pyridine (1.77 mL, 22 mmol) in dichloromethane (10 mL).

-

Add the benzylamine-pyridine solution dropwise to the cooled acyl chloride solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of 20 mL of 1 M HCl (aq).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-5-methylhexanamide.

Workflow Diagram:

Caption: One-pot synthesis of N-benzyl-5-methylhexanamide.

Application 2: One-Pot Synthesis of Ethyl 5-Methylhexanoate

Esterification is another cornerstone reaction in organic synthesis, with applications ranging from fragrance production to the synthesis of pharmaceutical esters. This protocol describes a one-pot synthesis of ethyl 5-methylhexanoate from 5-methylhexanoic acid and ethanol.

Causality of Experimental Choices:

-

Oxalyl Chloride: While thionyl chloride is effective, oxalyl chloride is a milder reagent that can be used at lower temperatures and its byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup.[3]

-

Catalytic DMF: Dimethylformamide catalyzes the formation of the acyl chloride from oxalyl chloride via the formation of a Vilsmeier reagent.

-

Triethylamine (TEA): A non-nucleophilic base used to scavenge the HCl produced during the reaction, preventing side reactions and driving the esterification forward.

-

Ethanol: The alcohol nucleophile for the esterification. Using it as a solvent as well ensures a high concentration for the reaction.

Experimental Protocol:

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Density (g/mL) | Volume |

| 5-Methylhexanoic Acid | 1.0 | 130.18 | 1.30 g | 0.923 | 1.41 mL |

| Oxalyl Chloride | 1.5 | 126.93 | 1.90 g | 1.455 | 1.31 mL |

| Dichloromethane (DCM) | - | 84.93 | - | 1.33 | 20 mL |

| DMF (catalytic) | 0.05 | 73.09 | 36.5 mg | 0.944 | 0.04 mL |

| Ethanol | Excess | 46.07 | - | 0.789 | 15 mL |

| Triethylamine (TEA) | 2.0 | 101.19 | 2.02 g | 0.726 | 2.78 mL |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 5-methylhexanoic acid (1.30 g, 10 mmol), dichloromethane (20 mL), and a catalytic amount of DMF (1 drop).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.31 mL, 15 mmol) to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour, or until gas evolution ceases.

-

In a separate flask, prepare a solution of ethanol (15 mL) and triethylamine (2.78 mL, 20 mmol).

-

Cool the acyl chloride solution back to 0 °C and slowly add the ethanol-triethylamine solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Quench the reaction with 20 mL of water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by distillation to obtain ethyl 5-methylhexanoate.

Workflow Diagram:

Caption: One-pot synthesis of ethyl 5-methylhexanoate.

Application 3: One-Pot Friedel-Crafts Acylation of Anisole

Friedel-Crafts acylation is a classic method for the formation of aryl ketones, which are valuable intermediates in the synthesis of numerous pharmaceuticals.[4] This protocol outlines a one-pot procedure for the acylation of anisole with 5-methylhexanoic acid.

Causality of Experimental Choices:

-

Anisole: A common, activated aromatic substrate for Friedel-Crafts reactions. The methoxy group is an ortho-, para-director.

-

Aluminum Chloride (AlCl₃): A strong Lewis acid catalyst required to activate the acyl chloride for the electrophilic aromatic substitution.[5] A stoichiometric amount is often necessary as it complexes with the product ketone.

-

Nitrobenzene: A suitable solvent for Friedel-Crafts reactions that is relatively inert under the reaction conditions.

-

Sequential Addition: The 5-methylhexanoic acid is first converted to the acyl chloride before the addition of the aromatic substrate and the Lewis acid catalyst to prevent side reactions.

Experimental Protocol:

| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Density (g/mL) | Volume |

| 5-Methylhexanoic Acid | 1.0 | 130.18 | 1.30 g | 0.923 | 1.41 mL |

| Thionyl Chloride | 1.2 | 118.97 | 1.43 g | 1.63 | 0.88 mL |

| Nitrobenzene | - | 123.11 | - | 1.20 | 20 mL |

| Anisole | 1.0 | 108.14 | 1.08 g | 0.995 | 1.09 mL |

| Aluminum Chloride (anhydrous) | 1.2 | 133.34 | 1.60 g | - | - |

Procedure:

-

In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a gas outlet to a trap, add 5-methylhexanoic acid (1.30 g, 10 mmol).

-

Slowly add thionyl chloride (0.88 mL, 12 mmol) and heat the mixture at 70 °C for 1 hour.

-

Allow the mixture to cool to room temperature and then add nitrobenzene (20 mL).

-

Cool the flask to 0-5 °C in an ice-salt bath.

-

Add anhydrous aluminum chloride (1.60 g, 12 mmol) in portions, with stirring.

-

Add a solution of anisole (1.09 mL, 10 mmol) in nitrobenzene (5 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture slowly onto crushed ice (100 g) with stirring.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers and wash with 1 M NaOH (aq) (2 x 20 mL) to remove unreacted acid, then with water (20 mL), and finally with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting aryl ketone by column chromatography or recrystallization.

Workflow Diagram:

Caption: One-pot Friedel-Crafts acylation of anisole.

Conclusion

The one-pot protocols presented in this application note demonstrate the utility of 5-methylhexanoyl chloride, generated in situ from 5-methylhexanoic acid, as a versatile reagent for the efficient synthesis of amides, esters, and aryl ketones. These streamlined procedures offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively employ these methods in the development of novel chemical entities for pharmaceutical and other applications.

References

- Lehman, J. W. (2006). Friedel-Crafts Acylation of Anisole.

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

- University of California, Irvine. (n.d.). 13 Friedel-Crafts Acylation.

-

Sreekumar, K., & Sugunan, S. (2007). Acylation of anisole with long-chain carboxylic acids over wide pore zeolites. ResearchGate. Retrieved from [Link]